2-Amino-1-(3-bromophenyl)ethanol

Übersicht

Beschreibung

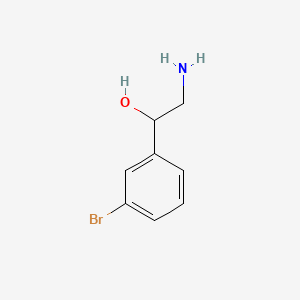

2-Amino-1-(3-bromophenyl)ethanol is an organic compound with the molecular formula C8H10BrNO It consists of a bromophenyl group attached to an ethanol backbone, with an amino group at the second carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-bromophenyl)ethanol typically involves the bromination of phenylethanol followed by the introduction of an amino group. One common method is:

Bromination: Phenylethanol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the meta position.

Amination: The brominated product is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions, particularly at the bromine site, to form dehalogenated products.

Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles like sodium thiolate or sodium alkoxide in polar solvents.

Major Products:

Oxidation: 3-Bromoacetophenone or 3-Bromobenzaldehyde.

Reduction: 2-Amino-1-phenylethanol.

Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(3-bromophenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(3-bromophenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The bromophenyl group can enhance the compound’s ability to penetrate cell membranes, while the amino group can form hydrogen bonds with biological targets, influencing its activity.

Vergleich Mit ähnlichen Verbindungen

2-Amino-1-phenylethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

3-Bromo-1-phenylethanol: Lacks the amino group, limiting its biological activity.

2-Amino-1-(4-bromophenyl)ethanol: The bromine atom is in a different position, which can affect its reactivity and biological properties.

Uniqueness: 2-Amino-1-(3-bromophenyl)ethanol is unique due to the presence of both the amino and bromine groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

2-Amino-1-(3-bromophenyl)ethanol, a compound with the molecular formula C₈H₁₀BrNO, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, while also discussing its mechanism of action and relevant studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a bromophenyl moiety, and an ethanol functional group. Its structure can be depicted as follows:

- Molecular Weight : 201.08 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

The compound's structure allows it to participate in various biochemical interactions, which is crucial for its biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity . Similar compounds with bromophenyl and amino groups have shown effectiveness against various bacterial strains. However, specific data regarding the antimicrobial efficacy of this compound remains limited and requires further investigation.

Anticancer Activity

Research has suggested that this compound may possess anticancer properties . It has been studied for its effects on different cancer cell lines, including pancreatic cancer cells. For instance, compounds structurally similar to this compound have demonstrated significant growth inhibition against cancer cells in vitro . The compound's mechanism may involve interaction with cell signaling pathways that regulate cell proliferation and apoptosis.

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | TBD | |

| Similar Bromophenyl Derivative | MiaPaca-2 (Pancreatic Cancer) | 0.4 | |

| Other Amino Alcohols | Various | Varies |

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound. Its structural similarity to other neuroactive compounds suggests potential interactions with neurotransmitter systems. Although specific mechanisms are not fully elucidated, the compound may influence neurotransmitter signaling pathways, which could be beneficial for neurodegenerative conditions.

The biological activity of this compound can be attributed to its functional groups:

- Amino Group : Capable of forming hydrogen bonds with biological targets such as enzymes and receptors.

- Bromophenyl Group : Enhances membrane permeability, facilitating cellular uptake.

These interactions may lead to various biochemical effects, including enzyme inhibition or receptor antagonism.

Analyse Chemischer Reaktionen

Oxidation Reactions

The secondary alcohol group undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media convert the hydroxyl group to a ketone, yielding 2-amino-1-(3-bromophenyl)ethanone . The amino group typically requires protection (e.g., acetylation) to prevent side reactions during this process.

Table 1: Oxidation Pathways

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | 2-Amino-1-(3-bromophenyl)ethanone |

| CrO₃ | Acetic acid, Δ | 2-Amino-1-(3-bromophenyl)ethanone |

Substitution Reactions

The bromine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Bromine Substitution

-

NAS : Strong nucleophiles (e.g., thiols, amines) displace bromine under basic conditions (NaOH, DMF).

-

Suzuki Coupling : Palladium catalysts enable aryl-aryl bond formation, replacing bromine with boronic acid derivatives.

Table 2: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| NAS with Thiols | NaSH, DMF, 80°C | 2-Amino-1-(3-mercaptophenyl)ethanol |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 100°C | 2-Amino-1-(3-arylphenyl)ethanol |

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the bromine atom to hydrogen, producing 2-amino-1-phenylethanol. Lithium aluminum hydride (LiAlH₄) selectively reduces the alcohol to an ethane derivative without affecting the amino group.

Table 3: Reduction Pathways

| Reagent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | EtOH, RT | 2-Amino-1-phenylethanol |

| LiAlH₄ | THF, Δ | 2-Amino-1-(3-bromophenyl)ethane |

Reaction Mechanisms

-

Oxidation : Proceeds via a dichromate intermediate, with the hydroxyl group converted to a carbonyl :

-

Substitution : Follows a two-step mechanism involving intermediate σ-complex formation.

These reactions highlight the compound’s versatility in synthesizing pharmaceuticals and agrochemicals. Future research could explore enantioselective transformations and catalytic efficiency improvements.

Eigenschaften

IUPAC Name |

2-amino-1-(3-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDZOLCWDXTLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621623 | |

| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41147-81-3 | |

| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.